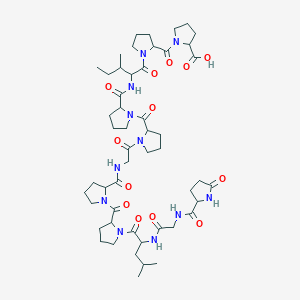

Bradykinin potentiator C

Description

Properties

IUPAC Name |

1-[1-[3-methyl-2-[[1-[1-[2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJCUHXRTRCBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H77N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404710 | |

| Record name | Bradykinin potentiator C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1052.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30953-20-9 | |

| Record name | Bradykinin potentiator C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Influence of C-Domain Selective Bradykinin Potentiators on the Kinin-Kallikrein System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinin-kallikrein system is a crucial endogenous cascade that regulates vasodilation, inflammation, blood pressure, and pain.[1] Its primary effector is bradykinin, a potent vasodilator peptide.[1] The activity of bradykinin is tightly controlled by various enzymes, most notably Angiotensin-Converting Enzyme (ACE), which degrades bradykinin into inactive fragments.[1][2] Compounds that inhibit this degradation are known as bradykinin potentiators, as they enhance and prolong the physiological effects of bradykinin.

While the term "Bradykinin potentiator C" does not refer to a single, formally named compound in scientific literature, it aptly describes a class of bradykinin-potentiating peptides (BPPs) that exhibit selectivity for the C-terminal domain of ACE.[3][4][5] Somatic ACE possesses two active catalytic domains: the N-domain and the C-domain.[3][6] The C-domain is primarily responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II, and both domains are capable of degrading bradykinin.[5] Selective inhibition of the ACE C-domain is a key mechanism for enhancing the hypotensive effects of bradykinin while potentially offering a more targeted therapeutic approach.[3][5] This technical guide provides an in-depth analysis of how these C-domain selective bradykinin potentiators affect the kinin-kallikrein system, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

The Kinin-Kallikrein System and the Role of Bradykinin

The kinin-kallikrein system is initiated by the activation of plasma or tissue kallikreins, which are serine proteases.[1] These enzymes cleave kininogens (high-molecular-weight kininogen, HMWK, and low-molecular-weight kininogen, LMWK) to release vasoactive kinins.[1][7] Plasma kallikrein acts on HMWK to produce bradykinin, a nonapeptide.[1] Tissue kallikrein cleaves LMWK to form kallidin (Lys-bradykinin), which can be subsequently converted to bradykinin by an aminopeptidase.[8]

Once released, bradykinin exerts its effects by binding to two main types of G-protein coupled receptors: the B1 and B2 receptors.[8] The B2 receptor is constitutively expressed on endothelial cells and mediates most of bradykinin's physiological effects, including vasodilation through the release of nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor (EDHF).[9] The B1 receptor is typically expressed at low levels but is upregulated during inflammation and tissue injury.[8]

The potent effects of bradykinin are short-lived due to its rapid degradation by kininases. The most significant of these is ACE (also known as kininase II), which inactivates bradykinin by cleaving the C-terminal dipeptide Phe-Arg.[1][8]

Mechanism of Action of C-Domain Selective Bradykinin Potentiators

Bradykinin-potentiating peptides, many of which were first discovered in snake venoms, enhance the effects of bradykinin primarily by inhibiting ACE.[10][11] By blocking ACE, these peptides prevent the breakdown of bradykinin, leading to its accumulation and prolonged action on its receptors.[12] This results in increased vasodilation and a corresponding decrease in blood pressure.

The selectivity of certain BPPs for the C-domain of ACE is a key aspect of their function.[3][4] Structural and kinetic studies have revealed that subtle differences in the active sites of the N- and C-domains allow for the design and discovery of inhibitors with preferential binding to one domain over the other.[6] The C-domain is considered the primary site for angiotensin I conversion, making its selective inhibition a desirable therapeutic strategy for hypertension.[5] By selectively targeting the C-domain, these potentiators can effectively block the renin-angiotensin system's pressor effects while simultaneously preserving the hypotensive and cardioprotective actions of bradykinin.

Caption: Kinin-Kallikrein System and the action of a C-domain selective bradykinin potentiator.

Quantitative Data on C-Domain Selective Bradykinin Potentiators

The potency and selectivity of bradykinin-potentiating peptides are quantified by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against the N- and C-domains of ACE. A lower value indicates a higher inhibitory potency. The ratio of Ki (N-domain) / Ki (C-domain) is often used to express the degree of C-domain selectivity.

| Peptide Sequence | Source Organism | IC50 (C-domain) | Ki (app) (C-domain) | Ki (app) (N-domain) | C-domain Selectivity (Ki N/C) | Reference |

| pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro (BPPb) | Bothrops jararaca | - | 30 nM | 8 µM | ~267 | [3] |

| pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro (BPP2) | Bothrops jararaca | - | 1.5 nM | 200 nM | ~133 | [4] |

| pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro (BPPa) | Bothrops jararaca | - | 2 nM | 80 nM | ~40 | [4] |

| ZLWPRPQIPP | Agkistrodon bilineatus | 0.64 µM | - | - | - | [11] |

| ZNWPHPQIPP | Agkistrodon bilineatus | 0.76 µM | - | - | - | [11] |

| ZQWAQGRAPHPP | Agkistrodon bilineatus | 3.63 µM | - | - | - | [11] |

Note: Z represents pyroglutamic acid (pGlu). Ki (app) refers to the apparent inhibition constant.

Experimental Protocols

Protocol 1: Determination of ACE Inhibition using Fluorogenic Substrates

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of the N- and C-domains of ACE.

Materials:

-

Recombinant human somatic ACE or isolated N- and C-domains.

-

Fluorogenic ACE substrate (e.g., Abz-Phe-Arg-Lys(Dnp)-Pro-OH).

-

Test compound (Bradykinin Potentiator).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl2).

-

96-well microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the ACE enzyme (either somatic ACE or isolated domains) to each well.

-

Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm, emission at 420 nm). The cleavage of the substrate separates a quencher from the fluorophore, resulting in an increase in fluorescence.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[11]

Caption: Workflow for an in vitro ACE inhibition assay using a fluorogenic substrate.

Protocol 2: Bradykinin Potentiation in Isolated Guinea Pig Ileum

This ex vivo organ bath assay measures the potentiation of bradykinin-induced smooth muscle contraction.

Materials:

-

Guinea pig ileum segment.

-

Organ bath apparatus with an isotonic transducer.

-

Tyrode's solution (physiological salt solution), aerated with 95% O2 / 5% CO2, maintained at 37°C.

-

Bradykinin solution.

-

Test compound (Bradykinin Potentiator).

-

Data acquisition system.

Procedure:

-

Euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Mount the ileum segment in the organ bath containing Tyrode's solution under a resting tension (e.g., 500 mg).[13]

-

Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.

-

Establish a cumulative concentration-response curve for bradykinin to determine the baseline contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Pre-incubate the tissue with a fixed concentration of the test compound for a set period (e.g., 5 minutes).[13]

-

While in the presence of the test compound, re-establish the cumulative concentration-response curve for bradykinin.

-

Compare the concentration-response curves in the absence and presence of the potentiator. A leftward shift in the curve indicates potentiation.

-

Quantify the potentiation by comparing the EC50 values (the concentration of bradykinin that produces 50% of the maximal response) before and after the addition of the potentiator.

Conclusion

Bradykinin potentiators that selectively target the C-domain of ACE represent a sophisticated class of molecules that finely modulate the kinin-kallikrein system. By inhibiting the primary enzyme responsible for both bradykinin degradation and angiotensin II production, these compounds effectively enhance the vasodilatory and protective effects of bradykinin. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of C-domain selective ACE inhibitors as potential therapeutic agents for cardiovascular diseases. Further research into the precise molecular interactions governing domain selectivity will be instrumental in designing next-generation drugs with improved efficacy and safety profiles.

References

- 1. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Selective inhibition of the C-domain of angiotensin I converting enzyme by bradykinin potentiating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring the C-domain inhibition of angiotensin converting enzyme through novel bradykinin potentiating peptides - MedCrave online [medcraveonline.com]

- 6. Structural basis for the C-domain-selective angiotensin-converting enzyme inhibition by bradykinin-potentiating peptide b (BPPb) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bradykinin antagonist counteracts the acute effect of both angiotensin-converting enzyme inhibition and of angiotensin receptor blockade on the lower limit of autoregulation of cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]

- 11. Isolation and characterization of Bradykinin potentiating peptides from Agkistrodon bilineatus venom - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Potentiation of bradykinin actions by analogues of the bradykinin potentiating nonapeptide BPP9α - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Proline-Rich Bradykinin Potentiators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-rich bradykinin-potentiating peptides (BPPs) represent a fascinating class of natural oligopeptides, primarily discovered in the venom of snakes such as Bothrops jararaca[1][2][3]. These peptides are renowned for their ability to enhance the effects of bradykinin, a potent vasodilator, thereby leading to a hypotensive effect. This unique biological activity has positioned them as crucial lead compounds in the development of antihypertensive drugs, most notably captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor[1]. This technical guide delves into the core principles of the structure-activity relationship (SAR) of proline-rich BPPs, providing a comprehensive overview of their mechanism of action, quantitative activity data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Concepts of the Structure-Activity Relationship

The biological activity of proline-rich BPPs is intrinsically linked to their specific amino acid sequences and overall structural conformation. Several key features govern their potency as bradykinin potentiators:

-

Proline Residues: The high content of proline, particularly at the C-terminal end, is a hallmark of BPPs and is critical for their inhibitory action on ACE. The presence of a C-terminal Proline residue is a common feature among these peptides.

-

N-Terminal Pyroglutamic Acid: Many naturally occurring BPPs possess a pyroglutamyl residue at the N-terminus. This modification is thought to confer resistance to degradation by aminopeptidases, thereby increasing the peptide's bioavailability and duration of action.

-

Chain Length: Potent BPPs are typically short, ranging from 5 to 13 amino acids in length[2]. This characteristic likely influences their ability to fit into the active site of ACE.

-

Hydrophobicity: The presence of hydrophobic amino acid residues can influence the binding affinity of BPPs to ACE.

-

Specific Sequence Motifs: The tripeptide Ile-Pro-Pro at the C-terminus has been identified as a significant contributor to the ACE inhibitory activity of many BPPs.

Quantitative Data on BPP Activity

The potency of BPPs is typically quantified by their half-maximal inhibitory concentration (IC50) against angiotensin-converting enzyme. The following table summarizes the IC50 values for a selection of naturally occurring and synthetic proline-rich BPPs.

| Peptide Sequence | Source Organism/Synthetic | ACE IC50 (µM) | Reference |

| Bothrops jararaca | - | [2] | |

| Bothrops jararaca | - | [2] | |

| Bothrops jararaca | - | [2] | |

| Bothrops jararaca | - | [2] | |

| Bothrops jararaca | - | [2] | |

| ZLWPRPQIPP | Synthetic | 0.64 | [4] |

| ZNWPHPQXPP | Synthetic | 0.76 | [4] |

| ZQWAQGRAPHPP | Synthetic | 3.63 | [4] |

| ZSAPGNEAXPP | Synthetic | 30.00 | [4] |

| pELWPRPHVPP | Crotalus viridis viridis | 1.1 | |

| pEWPPWPPRPPIPP | Cerastes cerastes cerastes | 3.5 |

Z represents a pyroglutamyl residue (

Mechanisms of Action

While the primary mechanism of bradykinin potentiation by BPPs is the inhibition of ACE, emerging evidence suggests the involvement of alternative pathways.

ACE Inhibition Pathway

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. ACE plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. BPPs act as competitive inhibitors of ACE, leading to a dual effect: a decrease in angiotensin II production and an increase in bradykinin levels, both of which contribute to a reduction in blood pressure.

References

- 1. The Bradykinin-potentiating peptides from venom gland and brain of Bothrops jararaca contain highly site specific inhibitors of the somatic angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of bradykinin-potentiating peptides from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling Bradykinin Potentiation Beyond ACE Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms of bradykinin potentiation that operate independently of Angiotensin-Converting Enzyme (ACE) inhibition. While ACE inhibitors are well-established potentiators of bradykinin, a growing body of research illuminates a complex network of alternative enzymatic pathways and signaling interactions that significantly influence bradykinin's biological activity. Understanding these non-ACE mediated pathways is crucial for the development of novel therapeutics that can selectively modulate the kallikrein-kinin system for a range of cardiovascular and inflammatory diseases.

The Enzymatic Landscape of Bradykinin Degradation: Key Non-ACE Kininases

Beyond ACE (kininase II), several other peptidases play a critical role in the metabolism of bradykinin. The inhibition of these enzymes can lead to a potentiation of bradykinin's effects. The primary non-ACE kininases include Neutral Endopeptidase (NEP), Carboxypeptidase N (CPN), Carboxypeptidase M (CPM), and Aminopeptidase P (APP).

Quantitative Data on Bradykinin Degradation by Non-ACE Kininases

The following table summarizes the kinetic parameters for the degradation of bradykinin and its key metabolites by these non-ACE kininases, providing a basis for comparing their relative contributions to bradykinin metabolism.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg or nmol/min/mL) | kcat/Km (M⁻¹s⁻¹) | Source(s) |

| Neutral Endopeptidase (NEP) | Bradykinin | 25 - 50 | 1.5 - 3.0 (nmol/min/mg) | 1.0 - 2.0 x 10⁵ | (1) |

| Carboxypeptidase N (CPN) | Bradykinin | 19 | 0.8 (nmol/min/mL plasma) | 7.0 x 10⁴ | (2) |

| Carboxypeptidase M (CPM) | Bradykinin | 16 | 1.2 (nmol/min/mg) | 1.25 x 10⁵ | (3) |

| Aminopeptidase P (APP) | Bradykinin | 19.7 | 12.1 (nmol/min/mL plasma) | 1.0 x 10⁵ | |

| des-Arg⁹-Bradykinin | 22 | 15.0 (nmol/min/mL plasma) | 1.1 x 10⁵ |

Experimental Protocols for Assessing Non-ACE Mediated Bradykinin Potentiation

Accurate assessment of non-ACE kininase activity and bradykinin potentiation requires robust experimental methodologies.

Measurement of Bradykinin Degradation in Plasma

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC)-based method to determine the rate of bradykinin degradation by plasma enzymes.

Objective: To quantify the degradation of bradykinin in a plasma sample over time and to identify the contribution of specific non-ACE kininases through the use of selective inhibitors.

Materials:

-

Human plasma (citrated)

-

Bradykinin acetate salt

-

Selective enzyme inhibitors:

-

Phosphoramidon (NEP inhibitor)

-

2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (CPN inhibitor)

-

Apstatin (APP inhibitor)

-

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Reverse-phase C18 HPLC column

-

HPLC system with UV detector (214 nm)

Procedure:

-

Sample Preparation: Thaw frozen human plasma on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to remove any precipitates.

-

Incubation: In separate microcentrifuge tubes, pre-incubate 100 µL of plasma with either vehicle (saline) or a selective enzyme inhibitor at a predetermined concentration for 10 minutes at 37°C.

-

Initiation of Reaction: Add bradykinin to each tube to a final concentration of 10 µM.

-

Time Course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw a 20 µL aliquot from each reaction tube.

-

Reaction Termination: Immediately mix the aliquot with 40 µL of 1% TFA to precipitate plasma proteins and stop the enzymatic reaction.

-

Sample Processing: Centrifuge the terminated samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for HPLC analysis.

-

HPLC Analysis:

-

Inject 20 µL of the supernatant onto the C18 column.

-

Elute with a linear gradient of ACN in 0.1% TFA (e.g., 5% to 60% ACN over 20 minutes).

-

Monitor the elution of bradykinin and its metabolites at 214 nm.

-

-

Data Analysis:

-

Quantify the peak area of the intact bradykinin at each time point.

-

Calculate the rate of bradykinin degradation under each condition. The difference in degradation rates in the presence and absence of a specific inhibitor indicates the contribution of that enzyme.

-

Assessment of Bradykinin Potentiation in Isolated Organs (Guinea Pig Ileum)

This classic bioassay is used to evaluate the potentiation of bradykinin-induced smooth muscle contraction by various compounds.

Objective: To measure the enhancement of bradykinin's contractile effect on the guinea pig ileum in the presence of a test compound that does not inhibit ACE.

Materials:

-

Guinea pig

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

Bradykinin acetate salt

-

Test compound (e.g., a BPP)

-

Organ bath system with an isometric force transducer

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Control Response: Establish a cumulative concentration-response curve for bradykinin (e.g., 10⁻¹⁰ to 10⁻⁶ M).

-

Potentiation Assay:

-

Wash the tissue thoroughly to allow it to return to baseline.

-

Pre-incubate the tissue with the test compound at a specific concentration for a defined period (e.g., 15 minutes).

-

Repeat the cumulative concentration-response curve for bradykinin in the presence of the test compound.

-

-

Data Analysis:

-

Compare the concentration-response curves for bradykinin in the absence and presence of the test compound.

-

A leftward shift in the concentration-response curve and/or an increase in the maximal response indicates potentiation. Calculate the potentiation ratio (EC₅₀ of bradykinin alone / EC₅₀ of bradykinin with the compound).

-

Signaling Pathways in Non-ACE Mediated Bradykinin Potentiation

Bradykinin exerts its effects through two main G protein-coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. Understanding their signaling cascades is fundamental to comprehending bradykinin's physiological and pathological roles.

Bradykinin B2 Receptor Signaling Pathway

The B2 receptor is the primary mediator of the actions of bradykinin. Its activation leads to a cascade of intracellular events culminating in vasodilation, increased vascular permeability, and pain.

Caption: Bradykinin B2 Receptor Signaling Cascade.

Bradykinin B1 Receptor Signaling Pathway

The B1 receptor is typically expressed at low levels but is upregulated during inflammation and tissue injury. Its activation by des-Arg⁹-bradykinin contributes to chronic inflammatory responses.

Caption: Bradykinin B1 Receptor Signaling Cascade.

Novel Mechanisms of Bradykinin Potentiation

Recent research has uncovered fascinating mechanisms of bradykinin potentiation that extend beyond simple enzyme inhibition.

Bradykinin Potentiating Peptides (BPPs): More Than Just ACE Inhibitors

While many BPPs isolated from snake venoms are potent ACE inhibitors, some exhibit bradykinin-potentiating effects through non-ACE-related mechanisms. A notable example is BPP-10c from Bothrops jararaca venom.

Caption: Non-ACE mediated potentiation by BPP-10c.

BPP-10c has been shown to directly activate argininosuccinate synthase, a key enzyme in the urea cycle that is also involved in the regeneration of L-arginine from citrulline. By increasing the intracellular availability of L-arginine, the substrate for endothelial nitric oxide synthase (eNOS), BPP-10c enhances nitric oxide production, leading to vasodilation and thus potentiating the effects of bradykinin.

Carboxypeptidase M (CPM) and B1 Receptor Interaction: A Synergistic Partnership

Carboxypeptidase M, a membrane-bound enzyme, not only generates the B1 receptor agonist des-Arg⁹-bradykinin from bradykinin but also physically interacts with the B1 receptor. This close proximity facilitates the efficient delivery of the agonist to its receptor, thereby enhancing B1 receptor signaling.

This interaction represents a novel mechanism of GPCR activation, where a cell surface peptidase acts as a "gatekeeper" and a signaling enhancer for its cognate receptor. Disruption of this CPM-B1R complex has been shown to significantly reduce B1R-mediated signaling.

Conclusion and Future Directions

The potentiation of bradykinin is a multifaceted process that is not solely reliant on the inhibition of ACE. A deeper understanding of the roles of NEP, CPN, CPM, and APP in bradykinin metabolism, along with novel potentiation mechanisms involving BPPs and receptor-enzyme interactions, opens up new avenues for therapeutic intervention. Future research should focus on the development of selective inhibitors for these non-ACE kininases and modulators of the newly identified potentiation pathways. Such targeted approaches hold the promise of more precise and efficacious treatments for a variety of cardiovascular and inflammatory disorders, while potentially avoiding some of the side effects associated with broad-spectrum ACE inhibition. This technical guide provides a foundational understanding for researchers and drug developers to explore these exciting and clinically relevant areas of bradykinin pharmacology.

References

- 1. Bradykinin-degrading enzymes: structure, function, distribution, and potential roles in cardiovascular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxypeptidase M augments kinin B1 receptor signaling by conformational crosstalk and enhances endothelial nitric oxide output - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Bradykinin Potentiator C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin Potentiator C is a nonapeptide with the sequence pGlu-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH.[1] It belongs to a class of peptides known as bradykinin-potentiating peptides (BPPs), which were originally discovered in the venom of snakes.[2] BPPs are of significant interest to researchers and drug developers due to their ability to inhibit the angiotensin-converting enzyme (ACE).[2][3] ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, BPPs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inhibit the degradation of bradykinin, a vasodilator. This dual action leads to a decrease in blood pressure, making BPPs and their analogs promising candidates for the development of antihypertensive drugs.

The solid-phase peptide synthesis (SPPS) methodology, pioneered by R. Bruce Merrifield, provides an efficient and robust method for the chemical synthesis of peptides like this compound.[4][5] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[4][5][6] The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.[4][6] The most common strategy employed in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry, which utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups.[7]

This document provides a detailed protocol for the solid-phase synthesis of this compound using Fmoc/tBu chemistry. It covers the entire workflow from resin preparation to final peptide cleavage, purification, and analysis.

Data Presentation

Table 1: Summary of Quantitative Data for Solid-Phase Synthesis of this compound

| Parameter | Value/Range | Notes |

| Synthesis Scale | 0.1 - 0.25 mmol | Typical laboratory scale for research purposes. |

| Resin | Pre-loaded Fmoc-Pro-Wang resin or 2-chlorotrityl chloride resin | Wang resin for a C-terminal carboxylic acid. 2-chlorotrityl chloride resin is also suitable.[7] |

| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for polystyrene-based resins. |

| Amino Acid Equivalents | 3 - 5 equivalents (relative to resin loading) | Excess amino acids are used to drive the coupling reaction to completion. |

| Coupling Reagent Equivalents | 3 - 5 equivalents (relative to resin loading) | For standard couplings (e.g., HBTU/HOBt or HATU). |

| Base Equivalents (DIPEA) | 6 - 10 equivalents (relative to resin loading) | N,N'-Diisopropylethylamine (DIPEA) is a common base used in coupling reactions. |

| Fmoc Deprotection Solution | 20% (v/v) piperidine in DMF | Standard reagent for the removal of the Fmoc protecting group. |

| Deprotection Time | 5 - 20 minutes (repeated once) | The completion of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test). |

| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings, such as those involving proline. |

| Cleavage Cocktail | Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) | A common cleavage cocktail for peptides with sensitive residues.[8] |

| Cleavage Time | 2 - 4 hours | The duration depends on the peptide sequence and protecting groups. |

| Purification Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | The standard method for purifying synthetic peptides. |

| Analytical Method | RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | Used to confirm the purity and identity of the final peptide. |

| Expected Yield | 15 - 40% (of theoretical, after purification) | Yields can vary depending on the efficiency of each synthesis step. |

Experimental Protocols

Resin Preparation and Swelling

-

Weigh the appropriate amount of pre-loaded Fmoc-Pro-Wang resin for the desired synthesis scale and place it in a solid-phase synthesis reaction vessel.

-

Add dimethylformamide (DMF) to the resin to swell it for at least 30 minutes.

-

After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Amino Acid Coupling

Note: Due to the high proline content in this compound, which can lead to difficult couplings, the use of a more efficient coupling reagent like HATU is recommended.

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Perform a colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the sequence: Pro, Ile, Pro, Pro, Gly, Pro, Pro, Leu, and Gly.

N-terminal Pyroglutamic Acid Formation

The N-terminal pyroglutamic acid (pGlu) can be introduced in two ways:

-

Method A: Coupling of Fmoc-pGlu-OH: In the final coupling cycle, use Fmoc-pGlu-OH as the amino acid.

-

Method B: Cyclization of N-terminal Glutamine: In the final coupling cycle, use Fmoc-Gln(Trt)-OH. After the final Fmoc deprotection, the N-terminal glutamine can be cyclized to pyroglutamic acid, often during the acidic cleavage step. Method A is generally more direct and controlled.[1]

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. For a peptide like this compound, a standard "Reagent K" cocktail is suitable: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[8] Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Carefully decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of TFA.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Collect the fractions containing the pure peptide.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Mandatory Visualization

Caption: Experimental workflow for the solid-phase synthesis of this compound.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. iris-biotech.de [iris-biotech.de]

- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 4. iris-biotech.de [iris-biotech.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iris-biotech.de [iris-biotech.de]

Application Notes and Protocols for Studying the Antihypertensive Effects of Bioactive Peptides (BPPs) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the antihypertensive properties of bioactive peptides (BPPs). The protocols detailed below, alongside data presentation guidelines and visualizations, are intended to facilitate the design and execution of robust preclinical studies in this area.

Animal Models for Antihypertensive Research

The selection of an appropriate animal model is critical for elucidating the mechanisms of action and therapeutic potential of BPPs. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized model for human essential hypertension, developing high blood pressure from a young age.[1][2] Another common model is the Deoxycorticosterone acetate (DOCA)-salt hypertensive rat , which represents a model of mineralocorticoid-induced hypertension.[3][4]

Spontaneously Hypertensive Rat (SHR) Model

The SHR strain is an inbred model that genetically develops hypertension, making it a suitable choice for studying the long-term effects of antihypertensive compounds.[2][4]

Protocol for Antihypertensive Study in SHR Rats:

-

Animal Acclimatization: Upon arrival, house male SHRs (typically 6-8 weeks old) in a temperature-controlled facility with a 12-hour light/dark cycle.[4] Provide ad libitum access to standard chow and water for at least one week to allow for acclimatization.

-

Baseline Blood Pressure Measurement: Before initiating treatment, measure the baseline systolic blood pressure (SBP) of conscious rats to confirm hypertension (typically >150 mmHg). The tail-cuff method is a common non-invasive technique.[2][4] For continuous and more accurate measurements, radiotelemetry is the gold standard.[5][6]

-

Grouping: Randomly divide the animals into experimental groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., Captopril, an ACE inhibitor), and one or more BPP treatment groups at varying dosages.[1][7]

-

BPP Administration: Administer the BPPs or vehicle to the rats daily via oral gavage for a predetermined period, typically ranging from a few days to several weeks.[6] The dosage will depend on the specific BPP being investigated.

-

Blood Pressure Monitoring: Monitor SBP, diastolic blood pressure (DBP), and heart rate at regular intervals throughout the study period using the tail-cuff method or telemetry.[4][5][6]

-

Sample Collection: At the end of the treatment period, collect blood samples for biomarker analysis and tissues (e.g., aorta, heart, kidneys) for further investigation.[8]

Quantitative Data on Antihypertensive Effects of BPPs

The following table summarizes the antihypertensive effects of various BPPs in SHR models, providing a comparative overview of their efficacy.

| Bioactive Peptide | Source | Animal Model | Dosage | Duration | Systolic Blood Pressure (SBP) Reduction (mmHg) | Reference |

| Wheat Peptides | Wheat | SHR | Not Specified | 12 days | ~20 | [9] |

| Soybean Peptides | Soybean | SHR | Not Specified | 12 days | ~30 | [9] |

| IRW (Ile-Arg-Trp) | Egg White | SHR | 3 mg/kg/day (oral) | 18 days | ~20 | [10] |

| IRW (Ile-Arg-Trp) | Egg White | SHR | 15 mg/kg/day (oral) | 18 days | ~40 | [10] |

| BPP-5a | Bothrops jararaca venom | SHR | 2.37 nmol/kg (i.v.) | Single dose | ~38 (Mean Arterial Pressure) | [11] |

| Ramipril | - | SHR | 1 mg/kg/day (oral) | 4 weeks | ~34 | [4] |

| Captopril | - | SHR | 60 mg/kg/day (oral) | 3 weeks | ~53 | [1] |

| Catalpol | Rehmannia glutinosa | SHR | 100 mg/kg/day (i.p.) | 8 weeks | ~40 | [12] |

Key Experimental Protocols

Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)

This non-invasive method is suitable for repeated measurements of systolic blood pressure.

-

Animal Restraint and Warming: Place the rat in a restrainer. To ensure accurate readings by dilating the tail artery, warm the rat's tail to 32-34°C for 10-15 minutes using a warming platform or lamp.[2]

-

Cuff and Sensor Placement: Place a cuff around the base of the tail and a sensor distal to the cuff.

-

Measurement Cycle: The system automatically inflates the cuff to occlude blood flow and then gradually deflates it. The sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.

-

Data Acquisition: Record multiple readings for each animal at each time point and calculate the average to ensure accuracy.

Assessment of Vascular Function (Isolated Aortic Rings)

This ex vivo method allows for the investigation of the direct effects of BPPs on vascular tone.

-

Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Place it in ice-cold physiological salt solution (PSS).

-

Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

-

Mounting: Mount the aortic rings in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes. Induce contraction with a vasoconstrictor such as phenylephrine or KCl.

-

Vasodilation Assay: Once a stable contraction is achieved, cumulatively add the BPP to the organ bath to assess its vasodilatory effect. Record the changes in tension. Endothelium-dependent vasodilation can be assessed by pre-contracting with phenylephrine and then adding acetylcholine.

Measurement of Plasma Angiotensin II and Inflammatory Markers

-

Blood Collection: Collect blood from the rats via cardiac puncture or from the tail vein into pre-chilled tubes containing an anticoagulant (e.g., EDTA) and protease inhibitors.

-

Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.

-

Biomarker Analysis: Measure the concentrations of angiotensin II and inflammatory markers (e.g., TNF-α, IL-6) in the plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][13]

Signaling Pathways and Experimental Workflow

Signaling Pathways of BPPs' Antihypertensive Effects

The primary mechanism by which many BPPs exert their antihypertensive effect is through the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).[14][15] ACE inhibition leads to reduced production of the vasoconstrictor Angiotensin II and decreased degradation of the vasodilator bradykinin.[14] Some BPPs may also exert their effects through other mechanisms such as endothelin-converting enzyme (ECE) inhibition, calcium channel blocking, and enhancing nitric oxide (NO) production.[16][17]

Caption: Signaling pathway of BPPs' antihypertensive action.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antihypertensive effects of BPPs in an animal model.

Caption: Experimental workflow for BPP antihypertensive studies.

References

- 1. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypertension model in rats - Enamine [enamine.net]

- 3. Noninvasive assessment of vascular structure and function in conscious rats based on in vivo imaging of the albino iris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.9. Antihypertensive activity study using spontaneously hypertensive rats (SHRs) [bio-protocol.org]

- 7. Catechin Reduces Blood Pressure in Spontaneously Hypertensive Rats through Modulation of Arachidonic Acid Metabolism [mdpi.com]

- 8. Involvement of proinflammatory cytokines in angiotensin II-induced hypertension in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Vascular Control Mechanisms Utilizing Video Microscopy of Isolated Resistance Arteries of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect [pubmed.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rat vascular function studies [bio-protocol.org]

- 16. karger.com [karger.com]

- 17. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fluorometric Assay for Assessing ACE Inhibition by Bradykinin Potentiator C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a fluorometric assay to assess the inhibition of Angiotensin-Converting Enzyme (ACE) by Bradykinin Potentiator C, a representative proline-rich oligopeptide. This document includes experimental procedures, data presentation guidelines, and visual diagrams of the relevant biological pathways and workflows.

Introduction

Angiotensin-Converting Enzyme (ACE) is a key metallopeptidase in the Renin-Angiotensin System (RAS), primarily known for its role in blood pressure regulation. ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and is also responsible for the degradation of bradykinin, a vasodilator.[1] The inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.[2]

Bradykinin Potentiating Peptides (BPPs), a class of proline-rich oligopeptides originally discovered in snake venoms, were among the first naturally occurring ACE inhibitors described.[3] These peptides, referred to here as this compound for illustrative purposes, enhance the hypotensive effects of bradykinin by preventing its degradation by ACE.[3][4] Some BPPs exhibit selective inhibition of the C-terminal domain of ACE, which is primarily responsible for angiotensin I conversion.[3][5]

This document outlines a sensitive and high-throughput fluorometric assay to determine the ACE inhibitory activity of this compound. The assay is based on the cleavage of an internally quenched fluorescent substrate by ACE, providing a robust method for screening and characterizing ACE inhibitors.[6]

Signaling Pathway of ACE and Bradykinin

The following diagram illustrates the central role of ACE in the Renin-Angiotensin System and its interplay with the Kallikrein-Kinin System.

Caption: ACE-Bradykinin Signaling Pathway.

Experimental Workflow

The diagram below outlines the major steps involved in the fluorometric assay for assessing ACE inhibition.

Caption: Fluorometric ACE Inhibition Assay Workflow.

Experimental Protocols

This protocol is adapted from established methods for measuring ACE activity using an internally quenched fluorescent substrate.[6]

Materials and Reagents

-

ACE (from rabbit lung): Commercially available.

-

Fluorogenic Substrate: o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline (or similar).

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl₂.

-

This compound: Synthesized or purified peptide.

-

Positive Control Inhibitor: Captopril.

-

96-well black microplates: For fluorescence measurements.

-

Microplate fluorometer: Capable of kinetic measurements.

Preparation of Solutions

-

ACE Enzyme Solution: Prepare a stock solution of ACE in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

Fluorogenic Substrate Solution: Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer. The final concentration is typically near the substrate's Km value for ACE.

-

This compound Solutions: Prepare a series of dilutions of this compound in assay buffer to determine the IC₅₀ value.

-

Captopril Solution: Prepare a series of dilutions of captopril in assay buffer to serve as a positive control.

Assay Procedure

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Blank wells: 50 µL of assay buffer.

-

Control wells (100% activity): 40 µL of assay buffer and 10 µL of ACE solution.

-

Positive Control wells: 40 µL of captopril solution at various concentrations and 10 µL of ACE solution.

-

Test wells: 40 µL of this compound solution at various concentrations and 10 µL of ACE solution.

-

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

-

Initiate Reaction: To all wells, add 50 µL of the pre-warmed fluorogenic substrate solution to initiate the enzymatic reaction. The final volume in each well is 100 µL.

-

Fluorescence Measurement: Immediately place the microplate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 60 seconds. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 320/405 nm).

Data Analysis

-

Calculate Initial Reaction Rates (V₀): For each well, determine the initial reaction rate (V₀) by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.

-

Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [1 - (V₀ inhibitor / V₀ control)] x 100

-

Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, can be determined by non-linear regression analysis.

Data Presentation

The quantitative data from the ACE inhibition assay should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: ACE Inhibitory Activity of this compound and Control

| Compound | IC₅₀ (µM) | Inhibition Mode |

| This compound (Representative) | 121.11 ± 3.38 | Uncompetitive |

| AGFAGDDAPR (Peptide II from Black Tea) | 178.91 ± 5.18 | Uncompetitive |

| IDESLR (Peptide III from Black Tea) | 196.31 ± 2.87 | Non-competitive |

| Captopril (Positive Control) | 0.021 ± 0.001 | Competitive |

Data presented are representative values from published literature for similar ACE inhibitory peptides and are for illustrative purposes.[4]

Table 2: Potentiation of Bradykinin-induced Relaxation by ACE Inhibitors

| Inhibitor | Concentration | Fold Shift in Bradykinin EC₅₀ |

| Quinaprilat | 0.1 - 1 nM (C-domain specific) | 5-fold |

| Quinaprilat | >1 nM (Both domains) | 10-fold |

| Captopril | - | 10-fold |

| Angiotensin-(1-7) | - | 5-fold |

This table illustrates the potentiation of bradykinin's effect by various ACE inhibitors, demonstrating the functional consequence of ACE inhibition. Data is based on findings from studies on porcine coronary arteries.[7]

Conclusion

The described fluorometric assay provides a reliable and efficient method for quantifying the inhibitory potency of this compound on ACE activity. The detailed protocol and data presentation guidelines offered in these application notes are intended to assist researchers in the fields of pharmacology, drug discovery, and cardiovascular research in their investigation of novel ACE inhibitors. The provided diagrams offer a clear visual representation of the underlying biological pathways and the experimental process.

References

- 1. Using bradykinin-potentiating peptide structures to develop new antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradykinin - Wikipedia [en.wikipedia.org]

- 3. Exploring the C-domain inhibition of angiotensin converting enzyme through novel bradykinin potentiating peptides - MedCrave online [medcraveonline.com]

- 4. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Bradykinin Potentiator C in Central Pain Transmission Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hypothesized role of Bradykinin Potentiator C (BPC) in central pain transmission and detailed protocols for its investigation. BPC, a peptide derived from viper venom, is a known inhibitor of Angiotensin-Converting Enzyme (ACE), which degrades bradykinin. By inhibiting ACE, BPC is expected to potentiate the effects of endogenous bradykinin within the central nervous system (CNS), thereby modulating pain signaling.

Introduction to Bradykinin and Central Pain

Bradykinin is a pro-inflammatory peptide that plays a significant role in pain and inflammation.[1][2] In the peripheral nervous system, it directly activates and sensitizes nociceptors. Emerging evidence indicates that bradykinin also has a crucial role in the central nervous system, contributing to the amplification of pain signals, a process known as central sensitization.[3][4][5] Central sensitization is characterized by an increase in the excitability of dorsal horn neurons in the spinal cord, leading to hyperalgesia (exaggerated response to noxious stimuli) and allodynia (pain in response to normally non-painful stimuli).

Bradykinin exerts its effects through the activation of two G-protein coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R).[1] The B2R is constitutively expressed in the CNS, while the B1R is typically upregulated during inflammatory conditions and is implicated in chronic pain states.[1] Activation of these receptors in the spinal cord potentiates glutamatergic synaptic transmission, a key mechanism underlying central sensitization.[3][4]

This compound (BPC): A Tool for Studying Central Pain

This compound is a peptide with the sequence pGlu-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH.[6] Its primary established mechanism of action is the inhibition of ACE, also known as kininase II.[6] By inhibiting ACE, BPC prevents the breakdown of bradykinin, thereby increasing its local concentration and prolonging its action. This potentiation of endogenous bradykinin makes BPC a valuable research tool to investigate the downstream effects of sustained bradykinin receptor activation in the CNS.

The central hypothesis is that by elevating bradykinin levels in the spinal cord, BPC will enhance central sensitization and pain hypersensitivity. This makes BPC a useful compound for developing and testing novel analgesics that target the bradykinin system.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of bradykinin, which would be potentiated by BPC, on neuronal activity and pain-related behaviors. These values are derived from studies on direct bradykinin application and provide a baseline for designing experiments with BPC.

Table 1: Electrophysiological Effects of Bradykinin on Dorsal Horn Neurons

| Parameter | Agonist/Modulator | Concentration | Effect | Reference |

| AMPA-induced currents | Bradykinin | 10 µM | ~40% potentiation | [7] |

| NMDA-induced currents | Bradykinin | 10 µM | ~40% potentiation | [7] |

| Aδ-fiber evoked EPSCs | Bradykinin | 10 µM | Reversible enhancement | [7] |

| C-fiber evoked EPSCs | Bradykinin | 10 µM | Reversible enhancement | [7] |

| Miniature EPSC Frequency | Bradykinin | 10 µM | Increase | [3][4] |

| Miniature EPSC Amplitude | Bradykinin | 10 µM | Increase | [3][4] |

Table 2: Behavioral Effects of Intrathecal Bradykinin in Rodent Models

| Pain Model | Species | Bradykinin Dose (intrathecal) | Measured Outcome | Effect | Reference |

| Hot Plate Test | Rat | 2 µg | Decreased withdrawal latency | Thermal hyperalgesia | [3][7] |

| von Frey Test | Rat | 10 µg | Decreased paw withdrawal threshold | Mechanical allodynia | [3] |

| Formalin Test (Phase II) | Rat | N/A (B2 antagonist used) | Reduction in flinching behavior | Implication of BK in inflammatory pain | [3] |

| Capsaicin-induced secondary hyperalgesia | Rat | N/A (B2 antagonist used) | Reduction in mechanical allodynia | Implication of BK in central sensitization | [3] |

Signaling Pathways

The potentiation of central pain transmission by bradykinin, and consequently by BPC, involves complex intracellular signaling cascades. Activation of B2 receptors on dorsal horn neurons leads to the activation of Protein Kinase C (PKC) and Protein Kinase A (PKA). These kinases, in turn, can phosphorylate and sensitize key receptors and ion channels involved in synaptic transmission, such as NMDA and AMPA receptors. Furthermore, the co-activation of PKC and PKA can lead to the downstream activation of Extracellular signal-regulated kinase (ERK), a key mediator of neuronal plasticity and central sensitization.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the role of BPC in central pain transmission.

Experimental Workflow

References

- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. Von Frey test for mechanical allodynia [bio-protocol.org]

- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

Troubleshooting & Optimization

How to improve the solubility and stability of Bradykinin potentiator C.

Welcome to the technical support center for Bradykinin Potentiator C (BPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and stability of BPC in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a peptide originally isolated from viper venom that inhibits the angiotensin-converting enzyme (ACE).[1][2][3] This inhibition leads to an increase in the levels and activity of bradykinin, a peptide involved in inflammation and vasodilation.[1][4] The sequence of BPC is pGlu-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH.[1] It is a hygroscopic solid that should be protected from light and stored at -20°C.[1]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

Initial attempts to dissolve BPC should be made with distilled water, where it is reported to be soluble up to 2 mg/ml.[1] If you encounter solubility issues, acetonitrile is also a recommended solvent.[1] For many peptides, solubility is lowest at their isoelectric point (pI), so adjusting the pH of aqueous solutions away from the pI can improve solubility.[5][6]

Q3: My BPC solution appears cloudy or shows precipitation over time. What could be the cause and how can I fix it?

Cloudiness or precipitation can indicate several issues, including poor solubility or aggregation. Consider the following troubleshooting steps:

-

Sonication: Brief sonication can help break up aggregates and improve dissolution.[7][8]

-

Gentle Warming: Carefully warming the solution can sometimes increase peptide solubility, but be cautious to avoid degradation.[7][9]

-

pH Adjustment: The net charge of a peptide influences its solubility. Adjusting the pH of the buffer away from the peptide's isoelectric point can enhance solubility.[6]

-

Use of Co-solvents: For hydrophobic peptides, adding a small amount of an organic solvent like DMSO, DMF, or acetonitrile can aid in solubilization.[7][8] However, ensure the co-solvent is compatible with your downstream experiments.

Q4: How can I improve the long-term stability of my BPC stock solutions?

For long-term storage, it is recommended to store BPC as a lyophilized powder at -20°C.[1] Once reconstituted, aliquot the solution into single-use volumes and store them frozen at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10][11] The stability of peptides in solution is often limited, especially for those containing amino acids prone to degradation like asparagine, glutamine, cysteine, methionine, or tryptophan.[10]

Q5: Are there any chemical modifications that can be made to BPC to permanently improve its solubility and stability?

Yes, several chemical modifications can enhance the physicochemical properties of peptides like BPC:

-

PEGylation: The addition of polyethylene glycol (PEG) chains can increase hydrophilicity and shield the peptide from enzymatic degradation, thereby improving both solubility and stability.[5][12][13]

-

Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic ones can increase water solubility.[5][6][7]

-

N-terminal Acetylation and C-terminal Amidation: These modifications can protect the peptide from degradation by exopeptidases and may also enhance solubility.[5][12]

-

Cyclization: Creating a cyclic structure can increase resistance to proteases by making the peptide backbone less flexible.[6][12][13][14]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Buffers

| Potential Cause | Suggested Solution | Experimental Protocol |

| pH is near the isoelectric point (pI) | Adjust the pH of the buffer. For peptides with a net positive charge, an acidic buffer may work better. For peptides with a net negative charge, a basic buffer may be more suitable.[6][10] | See Protocol 1 below. |

| Peptide Aggregation | Use sonication or gentle warming.[7][8] | See Protocol 2 below. |

| High Hydrophobicity | Add a small amount of an organic co-solvent (e.g., DMSO, acetonitrile).[7][8] | See Protocol 3 below. |

Issue 2: Degradation of this compound in Solution

| Potential Cause | Suggested Solution | Experimental Protocol |

| Proteolytic Degradation | Add protease inhibitors to the solution if compatible with the experiment. For long-term improvement, consider synthesizing a modified version of BPC with D-amino acids or cyclization.[12][14][15] | See Protocol 4 for an example of a stability assay. |

| Oxidation | For peptides containing susceptible residues (Cys, Met, Trp, Tyr, His), use buffers that can help prevent oxidation.[16] Degas solutions to remove oxygen. | N/A (BPC does not contain highly susceptible residues) |

| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[10] | Upon reconstitution, immediately divide the solution into smaller volumes and store at -20°C or -80°C. |

Experimental Protocols

Protocol 1: pH Screening for Optimal Solubility

-

Prepare a small amount of several different buffers (e.g., 10 mM sodium acetate pH 4, 10 mM MES pH 6, 10 mM phosphate-buffered saline pH 7.4, 10 mM Tris pH 8.5).

-

Dispense a small, known amount of lyophilized BPC into separate microcentrifuge tubes.

-

Add a small volume of each buffer to the respective tubes to attempt to reach the desired concentration.

-

Vortex briefly and observe for dissolution.

-

If the peptide does not dissolve, incrementally add more buffer and vortex until it does, keeping track of the final concentration.

-

Visually inspect for clarity. For a quantitative measure, centrifuge the tubes to pellet any undissolved peptide and measure the concentration of the supernatant using a suitable method like UV spectroscopy at 280 nm (if the peptide contains Trp or Tyr) or a peptide-specific colorimetric assay.

Protocol 2: Improving Solubility with Sonication

-

Add the desired volume of solvent to the lyophilized BPC.

-

Vortex the sample for 30 seconds.

-

If the peptide is not fully dissolved, place the tube in a bath sonicator.

-

Sonicate for 5-10 minutes, monitoring the solution for clarity.

-

After sonication, centrifuge the sample at high speed (>10,000 x g) for 5 minutes to pellet any remaining insoluble material.

-

Carefully collect the supernatant containing the solubilized peptide.

Protocol 3: Using Co-solvents for Solubilization

-

First, attempt to dissolve the BPC in a small amount of an organic solvent such as DMSO.[7]

-

Once fully dissolved, slowly add the aqueous buffer of choice to the peptide-DMSO solution, vortexing gently during the addition, until the desired final concentration is reached.[7]

-

Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

Protocol 4: Assessing Peptide Stability with HPLC

-

Prepare a stock solution of BPC in a relevant buffer.

-

Incubate the solution under conditions you wish to test (e.g., room temperature, 37°C, in the presence of serum or a specific enzyme).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

-

Immediately analyze the aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

-

Monitor the decrease in the area of the main peptide peak over time, which corresponds to the degradation of the peptide. The appearance of new peaks can indicate degradation products.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Maximum Solubility | Observations |

| Distilled Water | ~2 mg/mL[1] | Clear solution at this concentration. |

| Acetonitrile | >2 mg/mL (recommended alternative)[1] | Useful for preparing more concentrated stock solutions. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | To be determined experimentally | Solubility may vary depending on the exact formulation of PBS. |

| 10% Acetic Acid | To be determined experimentally | Often used for basic peptides.[9] |

| 10% Ammonium Bicarbonate | To be determined experimentally | Often used for acidic peptides.[7] |

| Dimethyl Sulfoxide (DMSO) | To be determined experimentally | A good starting point for hydrophobic peptides.[7][8] |

Table 2: Strategies to Enhance Stability of this compound

| Modification Strategy | Expected Outcome | Potential Drawbacks |

| PEGylation | Increased half-life, increased solubility, reduced immunogenicity.[12][13] | May reduce biological activity if PEG chain sterically hinders the active site. |

| D-Amino Acid Substitution | Increased resistance to proteolytic degradation.[12][15] | Can alter peptide conformation and reduce or abolish biological activity. |

| Cyclization | Enhanced stability against exopeptidases and increased conformational rigidity.[12][14][18] | May affect receptor binding and activity. |

| N-terminal Acetylation | Blocks degradation by aminopeptidases.[5][12] | Can alter the overall charge and solubility of the peptide. |

| C-terminal Amidation | Blocks degradation by carboxypeptidases.[5] | Can alter the overall charge and solubility of the peptide. |

Visualizations

Caption: A flowchart for troubleshooting the solubility of this compound.

Caption: The signaling pathway of Bradykinin and the action of this compound.

References

- 1. abbiotec.com [abbiotec.com]

- 2. This compound|CAS 30953-20-9|DC Chemicals [dcchemicals.com]

- 3. This compound | 30953-20-9 [chemicalbook.com]

- 4. Bradykinin - Wikipedia [en.wikipedia.org]

- 5. lifetein.com [lifetein.com]

- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 7. jpt.com [jpt.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 10. bachem.com [bachem.com]

- 11. Bradykinin, 58-82-2, 97 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 12. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 13. News - Overview of chemical modification of peptides [gtpeptide.com]

- 14. alliedacademies.org [alliedacademies.org]

- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]

Bradykinin Radioligand Binding Assays: A Technical Support Center

For researchers, scientists, and drug development professionals working with bradykinin radioligand binding assays, this technical support center provides troubleshooting guidance and frequently asked questions to navigate common challenges and ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I observing high non-specific binding in my assay?

A: High non-specific binding can obscure your specific signal and is a common issue in radioligand binding assays. Several factors can contribute to this:

-

Radioligand Issues: The radioligand may be too hydrophobic, leading to its partitioning into the lipid bilayer of the cell membranes or binding to the filter apparatus. The concentration of the radioligand might also be too high.

-

Assay Conditions: Inadequate blocking of non-specific sites on membranes, filters, or assay plates can be a cause. The ionic strength of the buffer can also influence non-specific interactions.

-

Tissue/Cell Preparation: The protein concentration in your membrane preparation may be too high, providing more surfaces for non-specific interaction.

Troubleshooting Steps:

-

Optimize Radioligand Concentration: Use a concentration of radioligand at or below its dissociation constant (Kd) to minimize non-specific binding while still achieving a detectable specific signal.[1]

-

Improve Blocking: Pre-soak filters in a blocking agent like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter material.[2] Including proteins like bovine serum albumin (BSA) in the assay buffer can also help block non-specific sites.

-

Adjust Buffer Composition: The ionic strength of the binding buffer can impact ligand affinity. Systematically evaluate different buffer conditions. For instance, physiological salt solutions like Hank's Balanced Salt Solution (HBSS) might reduce the affinity of some bradykinin derivatives compared to low ionic strength buffers like TES.[3]

-

Optimize Protein Concentration: Titrate the amount of membrane protein per well to find the optimal concentration that provides a good signal-to-noise ratio.

-

Consider a Different Radioligand: If the issue persists, consider using a more hydrophilic radioligand if available.

Q2: My specific binding is too low. What are the potential reasons and how can I improve it?

A: Low specific binding can make it difficult to obtain reliable data. The underlying causes can range from reagent quality to procedural steps.

-

Receptor Integrity and Abundance: The bradykinin receptors in your membrane preparation may have degraded due to improper storage or handling. The tissue or cell line used might express a low number of receptors (low Bmax).

-

Radioligand Potency: The radioligand may have lost its activity due to degradation over time.

-

Assay Incubation Time: The incubation time may not be sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Inefficient washing during the filtration step can lead to the loss of bound radioligand.

Troubleshooting Steps:

-

Verify Receptor Presence and Integrity: Ensure that your membrane preparations have been stored correctly at -80°C and that protease inhibitors were used during homogenization.[2] If possible, perform a Western blot to confirm the presence of the bradykinin receptor.

-

Check Radioligand Quality: Use a fresh batch of radioligand or verify the activity of your current stock.

-

Determine Optimal Incubation Time: Perform a time-course experiment to determine how long it takes for the binding to reach a steady state.

-

Optimize Washing Procedure: Minimize the number and duration of washes to prevent dissociation of the radioligand-receptor complex. Use ice-cold wash buffer to slow down the dissociation rate.

Q3: I'm seeing a discrepancy between the binding affinity (Ki) of my compound and its functional potency (e.g., in a contraction assay). Why is this happening?

A: It is not uncommon to observe a disconnect between binding affinity and functional potency. This "binding paradox" can be attributed to several factors:

-

Species Differences: The pharmacological profile of bradykinin receptors can differ significantly between species. An antagonist might show high affinity for the human receptor but lower affinity for the rat receptor, or vice-versa.[3]

-

Assay Conditions: As mentioned earlier, the composition of the binding buffer can affect the affinity of ligands.[3] Functional assays are often performed in more physiological buffers, which could alter the compound's interaction with the receptor compared to the binding assay buffer.

-

Receptor Subtypes and Conformations: The expression of different receptor subtypes or the presence of different receptor conformations in the functional tissue versus the membrane preparation used for the binding assay could lead to varied responses.

Troubleshooting and Considerations:

-

Species-Specific Characterization: Whenever possible, perform binding and functional assays using receptors from the same species to ensure the relevance of your findings.

-

Buffer Harmonization: Try to align the buffer conditions of your binding and functional assays as closely as possible to see if the discrepancy is minimized.

-

Comprehensive Profiling: It is recommended to perform both binding assays and functional tests on human receptors and tissues when developing antagonists for human diseases.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various bradykinin radioligand binding studies, providing a reference for expected binding affinities and receptor densities.

Table 1: Saturation Binding Data for [³H]-Bradykinin

| Receptor | Cell/Tissue | Kd (pM) | Bmax (fmol/mg protein) | Reference |

| Human B2 | CHO cells | 644 ± 80 | 2283 ± 325 | [3] |

| Rat B2 | CHO cells | 459 ± 90 | 2265 ± 526 | [3] |

Table 2: Competitive Binding Affinities (pKi) of Bradykinin Receptor Ligands

| Ligand | Human B2 Receptor (CHO cells) | Rat B2 Receptor (CHO cells) | Human Umbilical Vein | Rat Uterus | Reference |

| Bradykinin | 9.77 ± 0.11 | 9.47 ± 0.08 | 8.59 ± 0.06 | 9.38 ± 0.06 | [3] |

| Kallidin | 8.65 ± 0.06 | 9.20 ± 0.04 | 8.68 ± 0.06 | 9.22 ± 0.05 | [3] |